1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in the synthesis of various heterocyclic derivatives. A study demonstrated its use in the catalytic reaction under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. It's notable that the reaction's temperature and duration can selectively yield different derivatives, which are confirmed by X-ray diffraction analysis (Bacchi et al., 2005).
Hydrogen Bonding Studies
This compound also plays a role in the study of hydrogen bonding. Specifically, 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids and their analogs, related to this compound, were synthesized and analyzed using 1H NMR spectroscopy and X-ray crystallography. These studies highlighted the presence and strength of hydrogen bonding within these compounds (Dobbin et al., 1993).
Chemical Synthesis Precursors
The compound is a precursor in the synthesis of several chemical structures. One study elaborated on its role in preparing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or potential ligands (Dotsenko et al., 2019).
Microbial Production of Carboxylic Acids
A research paper emphasized the biotechnological production of oxo- and hydroxycarboxylic acids, stressing their importance in organic synthesis due to their versatility and stereoselectivity issues when introduced chemically. The study detailed the use of robust microorganisms for the production of these acids, which are then used as building blocks in synthesizing various chemical compounds. The paper suggests that microbial production can offer "green" and sustainable methods of producing these valuable chemical intermediates, which include this compound related compounds (Aurich et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, suggesting a potential for diverse biological activity .
Mode of Action
It’s known that 2-oxo-1,2-dihydropyridine derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a complexating agent, which means it can form stable complexes with metal ions . This property is valuable in pharmaceutical applications where metal ion chelation is required. Additionally, the compound’s interactions with enzymes and proteins can influence biochemical pathways, potentially leading to therapeutic effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways . These interactions can lead to changes in cellular function, such as alterations in energy production, cell growth, and differentiation. Understanding these effects is essential for evaluating the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s ability to chelate metal ions can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and efficacy . Studies have shown that the compound is relatively stable under certain conditions, but its long-term effects on cellular function need further investigation. Understanding these temporal effects is essential for designing experiments and evaluating the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include changes in metabolic pathways, organ function, and overall health. Determining the optimal dosage is crucial for evaluating the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For example, the compound’s ability to chelate metal ions can influence the activity of metalloenzymes, which are essential for many metabolic processes. Additionally, the compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these interactions is important for evaluating the compound’s potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and safety. Understanding these transport and distribution mechanisms is essential for evaluating the compound’s potential as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the mitochondria or nucleus can influence its interactions with enzymes and other biomolecules. Understanding these localization mechanisms is important for evaluating the compound’s potential therapeutic applications.
Properties
IUPAC Name |
1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)10(3)8(11)7(5)9(12)13/h4H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBELMYOXKJOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424681 | |
Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24667-08-1 | |
Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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